5-chloro-2-méthylnicotinate d'éthyle

Vue d'ensemble

Description

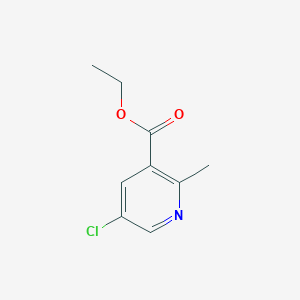

Ethyl 5-chloro-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a chloro group at the 5-position and a methyl group at the 2-position on the nicotinate ring

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-2-methylnicotinate is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been implicated in the development of drugs targeting several diseases, particularly in oncology.

Case Studies

-

Antitumor Activity :

- A study demonstrated that derivatives of 5-chloro-2-methylnicotinic acid exhibited significant antitumor effects. The compound acts as an inhibitor of IKKβ, a key regulator in the NF-kB signaling pathway, which is often upregulated in cancer cells .

- Reference : US Patent US7727985 describes the synthesis of ML-120B, an IKKβ inhibitor derived from 2-methylnicotinic acid, highlighting the importance of ethyl 5-chloro-2-methylnicotinate as a precursor .

- Neuroprotective Effects :

Agricultural Applications

Ethyl 5-chloro-2-methylnicotinate has also been investigated for its potential use in agriculture, particularly as a plant growth regulator and pesticide.

Case Studies

- Pesticidal Activity :

- Plant Growth Promotion :

Material Science

In material science, ethyl 5-chloro-2-methylnicotinate is being explored for its potential applications in the development of new materials, including polymers and coatings.

Case Studies

- Polymer Synthesis :

- Coating Applications :

Summary Table of Applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods: In an industrial setting, the production of ethyl 5-chloro-2-methylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-chloro-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Ethyl 5-amino-2-methylnicotinate or ethyl 5-thio-2-methylnicotinate.

Reduction: Ethyl 5-chloro-2-methyl-3-aminonicotinate.

Oxidation: Ethyl 5-chloro-2-methylnicotinic acid.

Mécanisme D'action

The mechanism of action of ethyl 5-chloro-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 5-chloro-2-methylnicotinate can be compared with other nicotinate derivatives, such as:

Ethyl nicotinate: Lacks the chloro and methyl substituents, leading to different chemical reactivity and biological activity.

Ethyl 5-chloronicotinate: Similar structure but without the methyl group, affecting its steric and electronic properties.

Ethyl 2-methylnicotinate: Lacks the chloro group, resulting in different substitution patterns and reactivity.

Activité Biologique

Ethyl 5-chloro-2-methylnicotinate (C₉H₁₀ClNO₂) is a compound derived from nicotinic acid, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant studies and data.

Chemical Structure and Properties

Ethyl 5-chloro-2-methylnicotinate features a pyridine ring characteristic of nicotinic acid derivatives, with a chlorine atom at the 5-position and an ethyl ester at the carboxylic acid group. This structural configuration contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethyl 5-chloro-2-methylnicotinate. In vitro assays have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

| Escherichia coli | >2.5 | >2.5 |

The compound exhibited significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains, indicating a selective antimicrobial profile .

Anticancer Potential

Ethyl 5-chloro-2-methylnicotinate has been investigated for its anticancer properties, particularly in relation to PRC2-mediated diseases such as various lymphomas and solid tumors. The compound's ability to inhibit PRC2 activity suggests potential therapeutic applications in oncology:

- Mechanism of Action : The compound may compete with S-adenosyl methionine (SAM), a cofactor necessary for PRC2's methyltransferase activity, thus potentially reversing aberrant gene silencing in cancer cells .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, Ethyl 5-chloro-2-methylnicotinate has shown promise as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the nervous system. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various bacterial strains revealed that Ethyl 5-chloro-2-methylnicotinate had a notable inhibitory effect on Staphylococcus aureus and Listeria monocytogenes, with MIC values as low as 0.0625 mg/mL, indicating strong antimicrobial potential . -

Cancer Cell Line Study :

Research involving cancer cell lines showed that treatment with Ethyl 5-chloro-2-methylnicotinate resulted in reduced cell viability and increased apoptosis in lymphoma cells, supporting its role as a potential anticancer agent .

Propriétés

IUPAC Name |

ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFXNMXWXUGGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694244 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868636-76-4 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.